
N-(1-benzylpiperidin-4-yl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzylpiperidin-4-yl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C28H35N5OS and its molecular weight is 489.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1-benzylpiperidin-4-yl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in neurological and pain-related disorders. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on diverse research findings.
Synthesis and Structure
The synthesis of this compound involves multiple steps of organic chemistry techniques, including the formation of the piperidine ring and the introduction of the quinazoline moiety. The structural complexity allows for interactions with various biological targets, primarily within the central nervous system.
1. Receptor Binding Affinity
Studies have indicated that derivatives of N-(1-benzylpiperidin-4-yl) compounds exhibit significant binding affinities for sigma receptors, particularly sigma1 receptors. For instance, a series of arylacetamide derivatives were evaluated, showing higher affinity for sigma1 receptors compared to sigma2 receptors. The binding affinities were quantitatively measured using inhibition constants (K(i)), where select compounds demonstrated ratios exceeding 100 for sigma1/sigma2 binding .
Compound | K(i) (sigma1) | K(i) (sigma2) | Ratio (sigma2/sigma1) |
---|---|---|---|
Compound 1 | 10 nM | 1000 nM | 100 |
Compound 10 | 20 nM | 1840 nM | 92 |
Compound 18 | 15 nM | 1830 nM | 122 |
2. Neuropathic Pain Models
Recent studies have explored the efficacy of this compound in neuropathic pain models. In animal studies, compounds similar to this compound exhibited robust antiallodynic effects in models of mechanical allodynia induced by capsaicin. These effects were attributed to sigma1 receptor antagonism, which is crucial in modulating pain pathways .
3. Potential for Treating Neurological Disorders
The compound's interaction with muscarinic receptors suggests a potential application in treating neurological disorders such as Alzheimer's disease and Lewy Body Dementia. Its ability to modulate cholinergic signaling may offer therapeutic benefits in cognitive deficits associated with these conditions .
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Sigma Receptor Antagonism : A study demonstrated that sigma receptor antagonists could reverse mechanical allodynia in neuropathic pain models, indicating a promising avenue for pain management therapies .
- Cognitive Enhancement : Research has shown that compounds targeting muscarinic receptors can improve cognitive function in animal models of Alzheimer's disease, suggesting that this compound may have similar effects .
Aplicaciones Científicas De Investigación
Pharmacological Applications
1.1 Anticancer Activity
Research has indicated that compounds with structural similarities to N-(1-benzylpiperidin-4-yl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide exhibit promising anticancer properties. The incorporation of quinazoline derivatives has been associated with the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, quinazoline derivatives have shown cytotoxic effects against human cancer cell lines, making them potential candidates for further development as anticancer agents .
1.2 Neuroprotective Effects
The compound's structural elements suggest potential neuroprotective applications. Similar piperidine derivatives have been explored for their ability to act on muscarinic receptors, which are implicated in neurological disorders such as Alzheimer's disease and Lewy body dementia. Studies have shown that targeting these receptors can mitigate cognitive decline and improve neuronal health .
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Variants of this compound have been developed to enhance its pharmacological profile by modifying functional groups or substituents, thus tailoring their activity towards specific therapeutic targets.
Case Studies and Research Findings
Several studies highlight the applications of this compound:
Propiedades
Número CAS |
689266-04-4 |
---|---|
Fórmula molecular |
C28H35N5OS |
Peso molecular |
489.68 |
Nombre IUPAC |
N-(1-benzylpiperidin-4-yl)-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C28H35N5OS/c34-27(30-23-14-16-33(17-15-23)19-21-6-2-1-3-7-21)22-12-10-20(11-13-22)18-29-26-24-8-4-5-9-25(24)31-28(35)32-26/h1-9,20,22-23H,10-19H2,(H,30,34)(H2,29,31,32,35) |
Clave InChI |
RCKBSIRIZXIXKO-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1CNC2=NC(=S)NC3=CC=CC=C32)C(=O)NC4CCN(CC4)CC5=CC=CC=C5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.